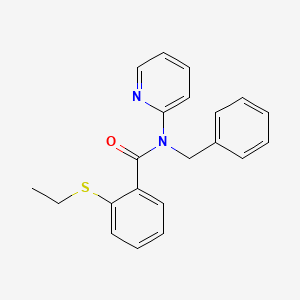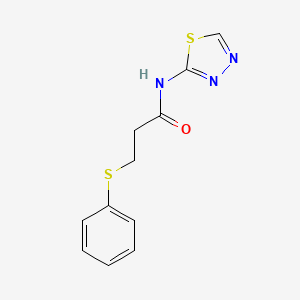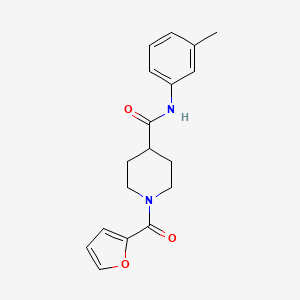![molecular formula C17H23N3O3S2 B14960095 3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960095.png)
3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that features a thiadiazole ring, a phenylmethanesulfonyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenylmethanesulfonyl group is then introduced via sulfonylation reactions, and the final propanamide moiety is added through amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring and sulfonyl group are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
- N-(4-(BENZYLOXY)-2-METHYLBUTAN-2-YL)-3-METHYLANILINE
- N-(2,3-DIMETHYLBUTAN-2-YL)-3-METHYLANILINE
Uniqueness
N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the thiadiazole ring and sulfonyl group provides distinct chemical and biological properties that differentiate it from similar compounds .
特性
分子式 |
C17H23N3O3S2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
3-benzylsulfonyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H23N3O3S2/c1-4-17(2,3)15-19-20-16(24-15)18-14(21)10-11-25(22,23)12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3,(H,18,20,21) |
InChIキー |
DHKXQQNRZLOBKE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)benzamide](/img/structure/B14960025.png)
![2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960028.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14960034.png)

![N-[4-(diethylsulfamoyl)phenyl]-3-phenylbutanamide](/img/structure/B14960048.png)
![3-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14960054.png)



![3-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960083.png)

![2,2-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960099.png)
![Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate](/img/structure/B14960102.png)
